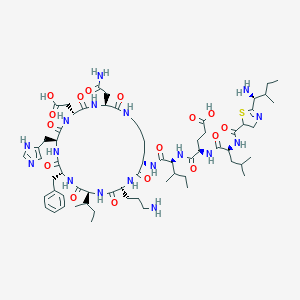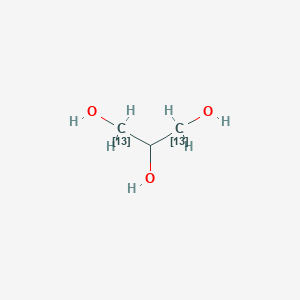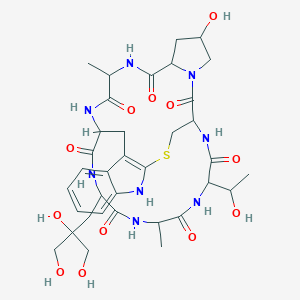
Bacitracin A (8CI)
Overview
Description
Bacitracin A (BTCA) is a polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is commonly used in veterinary medicine to promote growth, prevent and control diseases in farm animals. BTCA exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus. Its mechanism of action involves affecting protein synthesis, cell wall synthesis, and membrane functions .
Synthesis Analysis
The synthesis of Bacitracin A involves complex processes, including fermentation by the producing bacteria. Detailed synthetic studies and preparation of analogues are ongoing to explore alternative zinc binding groups .
Scientific Research Applications
Antibacterial Applications
Bacitracin A (BA) has been explored for its antibacterial properties, particularly in the development of nanoantibiotics. A study by Hong et al. (2017) synthesized nano-bacitracin A (nano-BAs), demonstrating its strong antibacterial properties against both gram-positive and gram-negative bacteria. This was achieved by attaching biodegradable hydrophobic copolymers to BA, resulting in a novel class of self-assembled nano-BAs with enhanced efficacy and biocompatibility (Hong et al., 2017).
Osteogenic Differentiation
Bacitracin has been shown to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs). The study by Li et al. (2018) revealed that bacitracin increases osteogenic differentiation without cytotoxicity and activates the bone morphogenetic protein-2 (BMP2)/Smad signaling axis, crucial for bone formation (Li et al., 2018).
Molecular and Structural Insights
Economou et al. (2013) reported a high-resolution crystal structure of bacitracin A, providing insights into its mechanism of action. This study elucidated how bacitracin A interacts with its targets, such as undecaprenyl-pyrophosphate, a lipid carrier in bacterial cell-wall biosynthesis. Understanding these molecular details opens new avenues for the development of antimicrobial agents (Economou et al., 2013).
Environmental Fate and Photochemical Transformations
Lundeen et al. (2016) investigated the environmental fate of bacitracin A, focusing on its photochemical transformation. The study highlighted the degradation pathways of bacitracin A in aquatic environments, emphasizing its interaction with singlet oxygen and the impact of zinc coordination (Lundeen et al., 2016).
Metabolic Engineering for Enhanced Production
Yu et al. (2019) conducted a study on systematic metabolic pathway modification in Bacillus licheniformis to boost the supply of the precursor amino acid l-ornithine, thereby enhancing bacitracin production. This approach demonstrated the potential of metabolic engineering in optimizing antibiotic production (Yu et al., 2019).
properties
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-[(1S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJKVJAYSVAQLU-YOJCIBLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H](C(C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H](C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacitracin A (8CI) | |
CAS RN |
22601-59-8 | |
| Record name | Bacitracin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















